molecular formula C23H22N4O4S B2634373 N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-57-1

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2634373
CAS No.: 688054-57-1
M. Wt: 450.51
InChI Key: DSRAITHESDWDIA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique structural arrangement that combines an indole moiety , a quinazoline derivative , and a butanamide group . The indole structure is prevalent in many natural products and pharmaceuticals, while the quinazoline component is noted for diverse pharmacological properties. This combination suggests possible interactions with various biological targets, indicating its potential as a candidate for further medicinal chemistry research.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Cellular Receptor Interaction : The indole moiety may engage with cellular receptors involved in signaling pathways.
  • Enzyme Inhibition : The quinazoline derivative has shown potential in inhibiting specific enzymes that are crucial for cellular proliferation.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for oncology applications.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

Biological ActivityTarget/OrganismObservations
AntiproliferativeA549 cancer cellsSignificant suppression of growth compared to non-tumor cells .
AntimicrobialStaphylococcus aureus (MRSA)MIC as low as 0.98 μg/mL against MRSA strains .
Biofilm InhibitionS. aureusEffective in inhibiting biofilm formation .

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, indicating selective cytotoxicity towards cancerous cells .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial properties of related compounds against Mycobacterium tuberculosis and MRSA. The compounds displayed promising results with low MIC values, suggesting strong antibacterial activity and potential for treating resistant strains . The ability to inhibit biofilm formation also highlights their therapeutic relevance in treating chronic infections associated with biofilms.

Properties

CAS No.

688054-57-1

Molecular Formula

C23H22N4O4S

Molecular Weight

450.51

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C23H22N4O4S/c28-21(24-8-7-14-12-25-17-5-2-1-4-15(14)17)6-3-9-27-22(29)16-10-19-20(31-13-30-19)11-18(16)26-23(27)32/h1-2,4-5,10-12,25H,3,6-9,13H2,(H,24,28)(H,26,32)

InChI Key

DSRAITHESDWDIA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CNC5=CC=CC=C54

solubility

not available

Origin of Product

United States

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